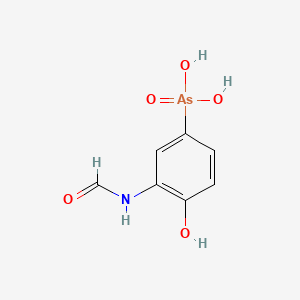
Aluminum pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum pyrophosphate is a chemical compound with the formula Al2P2O7. It is a white, crystalline powder that is insoluble in water but soluble in acids. This compound is known for its unique properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum pyrophosphate can be synthesized through several methods. One common method involves the reaction of aluminum sulfate with sodium pyrophosphate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by filtration and drying to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of aluminum oxide and phosphoric acid. This process involves high temperatures and controlled atmospheres to ensure the formation of the desired compound. The resulting product is then cooled and ground into a fine powder for various applications.
Chemical Reactions Analysis
Types of Reactions: Aluminum pyrophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum phosphate.
Reduction: Under certain conditions, it can be reduced to aluminum and phosphorus compounds.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.
Substitution: Metal salts such as calcium chloride or magnesium sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum phosphate (AlPO4)
Reduction: Aluminum metal and phosphorus compounds
Substitution: Various metal pyrophosphates
Scientific Research Applications
Aluminum pyrophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Mechanism of Action
The mechanism of action of aluminum pyrophosphate involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. This compound can also form complexes with metal ions, affecting their bioavailability and reactivity. The pathways involved in its action include:
Protein Binding: Alters enzyme activity and protein function.
Metal Ion Complexation: Affects metal ion transport and availability.
Comparison with Similar Compounds
Aluminum Phosphate (AlPO4): Similar in composition but differs in structure and properties.
Sodium Pyrophosphate (Na4P2O7): Shares the pyrophosphate group but has different metal ions.
Calcium Pyrophosphate (Ca2P2O7): Another pyrophosphate compound with distinct properties.
Uniqueness: Aluminum pyrophosphate is unique due to its specific combination of aluminum and pyrophosphate ions, which gives it distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical processes make it valuable in both scientific research and industrial applications.
Properties
Molecular Formula |
Al4O21P6 |
|---|---|
Molecular Weight |
629.76 g/mol |
IUPAC Name |
3-[[2-[[4-[(1,3-dioxo-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptan-3-yl)oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-2-yl]oxy]-2-oxo-1,3,2λ5,4-dioxaphosphalumetan-4-yl]oxy]-2,4,6,7-tetraoxa-1λ5,3λ5-diphospha-5-aluminabicyclo[3.1.1]heptane 1,3-dioxide |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
InChI Key |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
Canonical SMILES |
O=P12O[Al](O1)OP(=O)(O2)O[Al]3OP(=O)(O3)OP4(=O)O[Al](O4)OP5(=O)O[Al]6OP(=O)(O6)O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


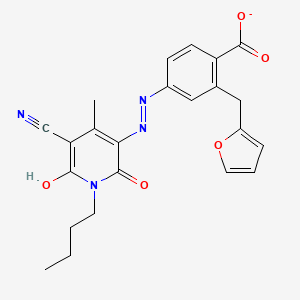
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)
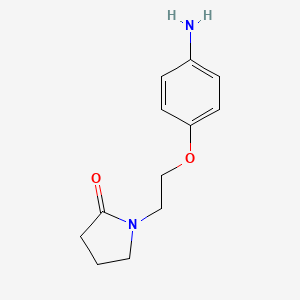
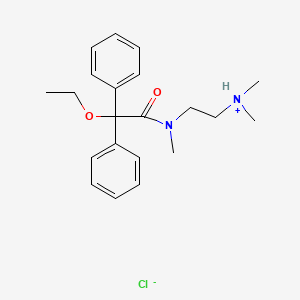
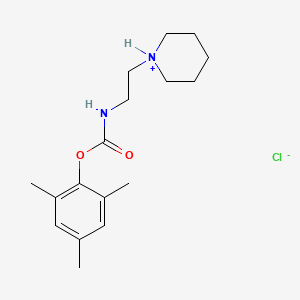
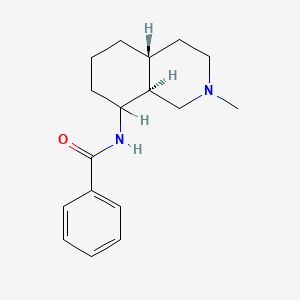
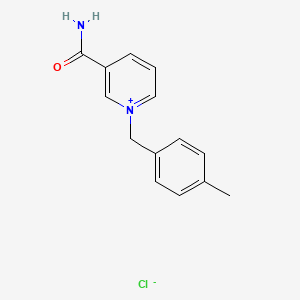
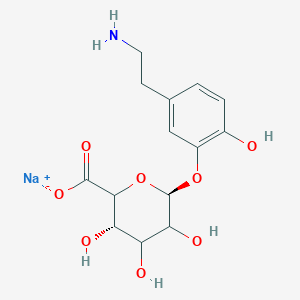
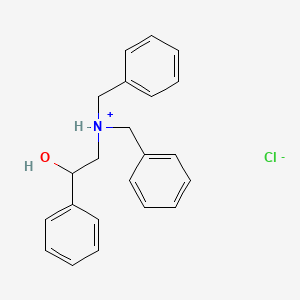
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
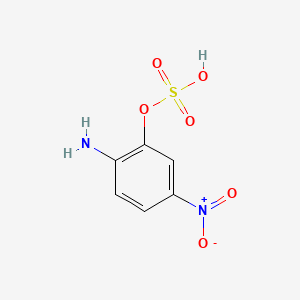
![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
